molecular formula C7H4ClFN2 B8222211 4-Amino-3-chloro-2-fluorobenzonitrile

4-Amino-3-chloro-2-fluorobenzonitrile

Cat. No.: B8222211
M. Wt: 170.57 g/mol
InChI Key: AJCBKKMMRONXGD-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-chloro-3-fluoro-benzaldehyde with hydroxylamine hydrochloride in pyridine and water at room temperature. This is followed by the addition of copper(II) sulfate and triethylamine in dichloromethane and water. The final step involves the addition of formic acid and dicyclohexylcarbodiimide, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

4-Amino-3-chloro-2-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-fluorobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The amino, chloro, and fluoro groups on the benzene ring can interact with various enzymes, receptors, and other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-Amino-2-chlorobenzonitrile
  • 3-Fluorobenzonitrile
  • 2-Chlorobenzonitrile

Comparison: 4-Amino-3-chloro-2-fluorobenzonitrile is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-3-chloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCBKKMMRONXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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